3-(4-Formylphenyl)-5-methoxybenzoic acid
Description
3-(4-Formylphenyl)-5-methoxybenzoic acid (C15H12O4) is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-formylphenyl substituent at the 3-position of the benzene ring. The formyl group (-CHO) and methoxy (-OCH3) moieties confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-formylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEAPIJFKAVOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688914 | |
| Record name | 4'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-92-2 | |
| Record name | 4'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .
Another approach involves the use of formylation reactions, where a formyl group is introduced to the aromatic ring using reagents such as Vilsmeier-Haack reagent or formic acid derivatives .
Industrial Production Methods
Industrial production of 3-(4-Formylphenyl)-5-methoxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: 3-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Formylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-5-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The formyl and methoxy groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Triazine-Linked Benzoic Acid Derivatives
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) Molecular formula: C24H18N4O6 Melting point: 217.5–220°C Key features: Incorporates a triazine core with phenoxy and methoxyphenoxy substituents. Higher melting point due to increased molecular symmetry and hydrogen bonding via the amino and carboxylic acid groups .
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) Molecular formula: C25H20N4O7 Melting point: 180–182°C Key features: Additional methoxy group reduces symmetry and intermolecular interactions, leading to a lower melting point compared to 4i .
Methoxy and Benzyloxy Derivatives
- 3-(Benzyloxy)-5-methoxybenzoic acid
- Molecular formula: C15H14O4
- Key features: Benzyloxy substituent at the 3-position instead of formylphenyl. <sup>1</sup>H NMR shows a singlet at δ 3.81 ppm for the methoxy group, distinct from formyl protons (~δ 9–10 ppm). Reduced reactivity in aldehyde-specific reactions compared to 3-(4-formylphenyl) derivatives .
Carboxylic Acid and Halogen-Substituted Analogs
- 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS 1261905-12-7) Molecular formula: C15H12O6 Key features: Carboxylic acid substituent at the meta position enhances acidity (pKa ~2–3) compared to the formyl group (pKa ~8–10).
3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid
Positional Isomers and Functional Group Variations
- 5-Formyl-2-hydroxy-3-methoxybenzoic acid Molecular formula: C9H8O5 Key features: Formyl group at the 5-position and hydroxyl (-OH) at the 2-position. The hydroxyl group enables stronger hydrogen bonding, increasing melting point (observed ~250°C) compared to non-hydroxylated analogs. This compound is a precursor in vanillin derivatives .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-(4-Formylphenyl)-5-methoxybenzoic acid | C15H12O4 | 256.25 | Not reported | -COOH, -OCH3, -CHO |
| 3-(Benzyloxy)-5-methoxybenzoic acid | C15H14O4 | 258.27 | Not reported | -COOH, -OCH3, -OCH2Ph |
| 3-(3-Carboxyphenyl)-5-methoxybenzoic acid | C15H12O6 | 288.25 | Not reported | -COOH (x2), -OCH3 |
| 4i (Triazine derivative) | C24H18N4O6 | 458.42 | 217.5–220 | -COOH, -OCH3, triazine |
| 5-Formyl-2-hydroxy-3-methoxybenzoic acid | C9H8O5 | 196.16 | ~250 | -COOH, -OH, -OCH3, -CHO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
